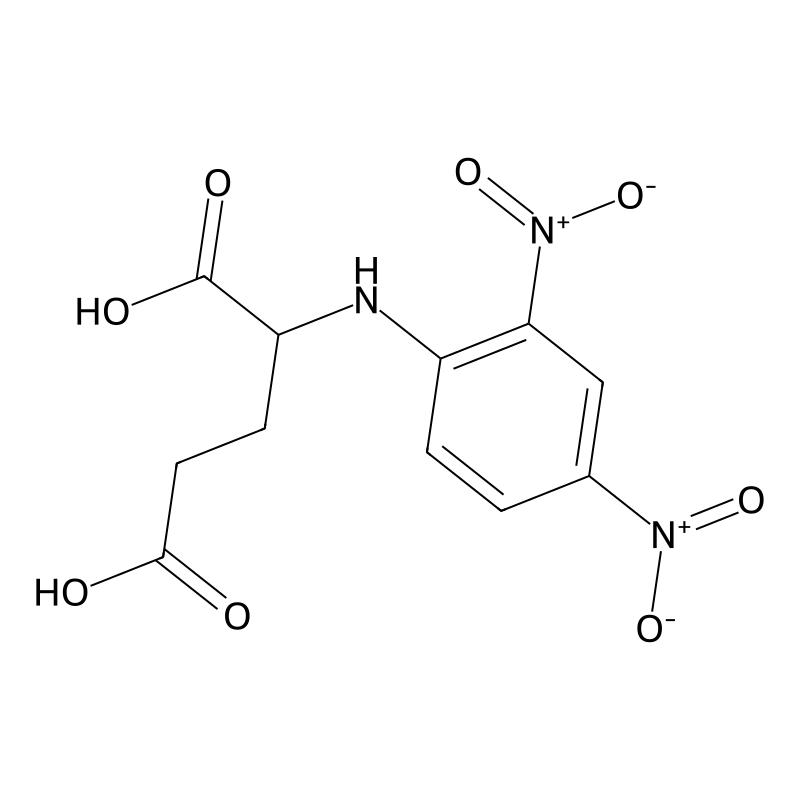

DNP-DL-GLUTAMIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Farnesyltransferase Inhibitors

Scientific Field: Medicinal Chemistry.

Application Summary: Pentanedioic acid derivatives, including “2-(2,4-Dinitroanilino)pentanedioic acid”, have been identified as novel scaffold farnesyltransferase inhibitors (FTIs).

Methods of Application: The compounds were identified through structure-based virtual screening of a commercial library.

Results: Some of the pentanedioic acid derivatives displayed excellent inhibition against farnesyltransferase.

Insulinotropic Action

Scientific Field: Diabetes Research.

Application Summary: “2-(2,4-Dinitroanilino)pentanedioic acid” has been found to have insulinotropic action, meaning it can stimulate the secretion of insulin.

Methods of Application: The compound was evaluated for its insulinotropic action on STZ-mediated pancreatic beta-cell lesions in diabetic rats.

Results: Treatment with “2-(2,4-Dinitroanilino)pentanedioic acid” significantly improved glucose tolerance, fasting blood glucose, and HbA1c levels in diabetic rats.

Explosive Material

Scientific Field: Material Science.

Application Summary: “2-(2,4-Dinitroanilino)pentanedioic acid” can be used as an explosive material.

Methods of Application: The compound can be combined with an oxidizer to enhance its explosive properties.

Reagent to Detect and Characterize Aldehydes and Ketones

Scientific Field: Analytical Chemistry.

Application Summary: “2-(2,4-Dinitroanilino)pentanedioic acid” can be used as a reagent to detect and characterize aldehydes and ketones.

Methods of Application: The compound can be used in a chemical reaction with aldehydes and ketones to produce a colored product, which can be detected and characterized.

Results: The results would depend on the specific aldehydes and ketones being tested.

Preparation of Dyes and Pesticides

Scientific Field: Industrial Chemistry.

Application Summary: Dinitroanilines, including “2-(2,4-Dinitroanilino)pentanedioic acid”, are intermediates in the preparation of various industrially important chemicals including dyes and pesticides.

Methods of Application: The compound can be used in the synthesis of dyes and pesticides.

Results: The results would depend on the specific dyes and pesticides being synthesized.

DNP-DL-Glutamic Acid is a chemical compound that combines the structure of DL-glutamic acid with dinitrophenyl groups. Its molecular formula is C₁₁H₁₃N₃O₈, and it has a molecular weight of approximately 313.22 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics and analytical chemistry, due to its unique properties that facilitate the study of amino acids and proteins. The compound is characterized by its dinitrophenyl moiety, which enhances its reactivity and allows for specific interactions with biological molecules.

There is no scientific research available on the mechanism of action of 2-(2,4-Dinitroanilino)pentanedioic acid.

DNP-DL-Glutamic Acid exhibits significant biological activity, particularly in relation to its role in biochemical assays. It is often used as a labeling agent for amino acids and proteins, facilitating their detection and quantification through colorimetric methods. The dinitrophenyl group enhances the spectroscopic properties of the compound, making it useful in various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . Furthermore, its interaction with biological systems can provide insights into metabolic pathways involving glutamic acid.

The synthesis of DNP-DL-Glutamic Acid typically involves the reaction of DL-glutamic acid with dinitrochlorobenzene or other dinitro compounds under controlled conditions. The reaction is usually conducted in an organic solvent, such as dimethylformamide or dichloromethane, to facilitate the formation of the dinitrophenyl derivative. The process may require the use of bases like triethylamine to neutralize the hydrochloric acid generated during the reaction . Purification can be achieved through recrystallization or chromatography.

DNP-DL-Glutamic Acid is utilized in several applications within biochemical research:

- Proteomics: It serves as a tool for labeling proteins and amino acids for analysis.

- Analytical Chemistry: Used in colorimetric assays to quantify amino acids.

- Mass Spectrometry: Acts as a derivatizing agent to enhance detection sensitivity.

- Research Tool: Aids in studying metabolic pathways involving glutamic acid .

Interaction studies involving DNP-DL-Glutamic Acid focus on its binding affinity with various biomolecules. Research indicates that the dinitrophenyl group can influence the binding interactions of glutamic acid derivatives with enzymes and receptors. These studies are crucial for understanding how modifications to amino acids can alter their biological functions and interactions within metabolic pathways .

DNP-DL-Glutamic Acid shares structural similarities with several other compounds, particularly those containing dinitrophenyl groups or amino acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| DL-Glutamic Acid | C₅H₉NO₄ | Naturally occurring amino acid involved in metabolism. |

| 2,4-Dinitrophenol | C₆H₄N₂O₄ | Known for its role as a herbicide and explosive; acts as a protonophore. |

| Dinitrophenylalanine | C₉H₈N₂O₄ | Amino acid derivative used in similar labeling applications. |

| Dinitroaniline | C₆H₄N₂O₄ | Used as an intermediate in dye production; similar reactivity profile. |

DNP-DL-Glutamic Acid's uniqueness lies in its combination of glutamic acid's biochemical properties with the reactivity of dinitrophenyl groups, making it particularly valuable for specific applications in research settings.